2-chloro-N-(3,4-difluorophenyl)acetamide

Descripción general

Descripción

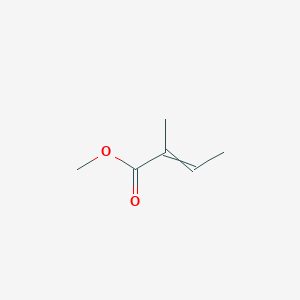

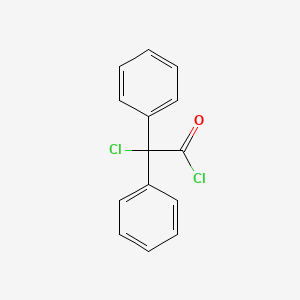

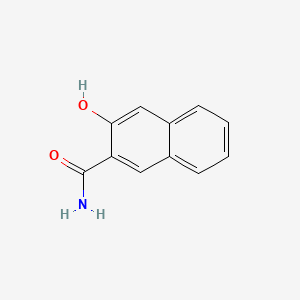

2-chloro-N-(3,4-difluorophenyl)acetamide is a chemical compound with the molecular formula C8H6ClF2NO . It has a molecular weight of 205.58900 .

Molecular Structure Analysis

The molecular structure of 2-chloro-N-(3,4-difluorophenyl)acetamide consists of a chloroacetyl group (ClCH2CO-) and a 3,4-difluorophenyl group (C6H3F2-) linked by a nitrogen atom . The exact mass of the molecule is 205.01100 .Physical And Chemical Properties Analysis

2-chloro-N-(3,4-difluorophenyl)acetamide has a density of 1.444g/cm3, a boiling point of 327ºC at 760 mmHg, and a melting point of 110-112ºC . It also has a flash point of 151.6ºC . The LogP value, which indicates its solubility in water and octanol, is 2.21510 .Aplicaciones Científicas De Investigación

Pharmacological Activities

- Scientific Field: Medicinal Chemistry

- Application Summary: This compound has been investigated for its potential pharmacological activities. It’s a derivative of phenoxy acetamide, a molecule known for its diverse biological activities .

- Results: The compound with methyl and fluoro substitutes has shown potential cytotoxic efficacy with an average IC50 value of approximately 13 μM .

Antibacterial Activity

- Scientific Field: Microbiology

- Application Summary: The compound has demonstrated antibacterial activity against Klebsiella pneumoniae, a bacterium that causes a wide range of infections .

- Results: The substance has shown good potential against K. pneumoniae. The presence of the chloro atom is believed to improve this activity by stabilizing the molecule in the target enzyme at the site . The substance possibly acts on penicillin-binding protein, promoting cell lysis .

Synthesis of Fluorinated Chalcones and Benzenesulfonamide Analogs

- Scientific Field: Organic Chemistry

- Application Summary: This compound has been used in the synthesis of indole-based fluorinated chalcones and their benzenesulfonamide analogs . These compounds have shown potential as new drug candidates due to their antibacterial, antituberculosis, and antioxidant effects .

- Results: The most potent sulfonamide-based indole chalcones were less toxic against non-cancer HUVEC cells compared to 5-FU with IC50 values of 110.78±49 µg/ml and 83.44±32 µg/ml .

Synthesis of Phenoxy Acetamide Derivatives

- Scientific Field: Medicinal Chemistry

- Application Summary: This compound has been used in the synthesis of phenoxy acetamide and its derivatives (chalcone, indole, and quinoline) as potential therapeutic candidates .

- Results: Phenoxy acids and their derivatives are associated with a variety of biological activities such as herbicidal activity, anti-mycobacterial agents, anti-inflammatory activity, anti-leishmanial, and anti-viral activity .

Safety And Hazards

The compound is classified as an irritant (Hazard Codes: Xi) . The safety information includes several precautionary statements such as P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), and others .

Propiedades

IUPAC Name |

2-chloro-N-(3,4-difluorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF2NO/c9-4-8(13)12-5-1-2-6(10)7(11)3-5/h1-3H,4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGKVOCLZYDSHLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)CCl)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30352862 | |

| Record name | 2-chloro-N-(3,4-difluorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(3,4-difluorophenyl)acetamide | |

CAS RN |

76778-13-7 | |

| Record name | 2-chloro-N-(3,4-difluorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3,3'-Bianthra[1,9-cd]pyrazole]-6,6'(1H,1'H)-dione, 1,1'-diethyl-](/img/structure/B1585266.png)